molecular formula C11H13ClO3 B8315024 1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone

1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone

Cat. No. B8315024
M. Wt: 228.67 g/mol
InChI Key: QPQNLTSIKNYAEP-UHFFFAOYSA-N
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Description

1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)-3-hydroxyphenyl]ethanone

InChI

InChI=1S/C11H13ClO3/c1-8(13)9-3-4-11(10(14)7-9)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3

InChI Key

QPQNLTSIKNYAEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (10.0 g, 41 mmol) in methylene chloride (120 ml) cooled to -50° C. (dry ice-methanol) was added, dropwise, 1M boron tribromide in methylene chloride (123 ml, 120 mmol). The temperature was kept between -40° C. and -50° C. After complete addition, the reaction was permitted to reach -30° C., and the TLC checked (ca. 15 min. after final boron tribromide was added). Saturated NaHCO3 was added, dropwise, never allowing the temperature to go above 0° C. during most of the addition. When sufficient NaHCO3 had been added to make the solution basic, the organic layer was collected. The layer was washed with brine, dried (MgSO4), and concentrated to yield 8.1 g of dark brown oil, which solidified on standing. This was chromatographed on a Waters Prep 500 LC (2 silica columns, 2% methanol-methylene chloride as eluent). Upon concentration of the appropriate fractions, 5.8 g of a brown tacky solid were obtained. This was recrystallized from isopropyl ether (with decanting of the yellow isopropyl ether supernatant from the dark brown oily residue) to give initially 2.5 g of a yellow solid. Concentration of the mother liquor gave an additional 0.5 g, m.p.=110°-113° C.
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10 g
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dry ice methanol
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120 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (10.0 g, 41 mmol) in methylene chloride (120 ml) cooled to -50° C. (dry ice-methanol) was added, dropwise, 1M boron tribromide in methylene chloride (123 ml, 120 mmol). The temperature was kept between -40° C. and -50° C. After complete addition, the reaction was permitted to reach -30° C., and the TLC checked (ca. 15 min. after final boron tribromide was added). Saturated NaHCO3 was added, dropwise, never allowing the temperature to go above 0C during most of the addition. When sufficient NaHCO3 had been added to make the solution basic, the organic layer was collected. The layer was washed with brine, dried (MgSO4), and concentrated to yield 8.1 g of dark brown oil, which solidified on standing. This was chromatographed on a Waters Prep 500 LC (2 silica columns, 2% methanol-methylene chloride as eluent). Upon concentration of the appropriate fractions, 5.8 g of a brown tacky solid were obtained. This was recrystallized from isopropyl ether (with decanting of the yellow isopropyl ether supernatant from the dark brown oily residue) to give initially 2.5 g of a yellow solid. Concentration of the mother liquor gave an additional 0.5 g, m.p.=110°-113° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
dry ice methanol
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0 (± 1) mol
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reactant
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Quantity
120 mL
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solvent
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[Compound]
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0C
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123 mL
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